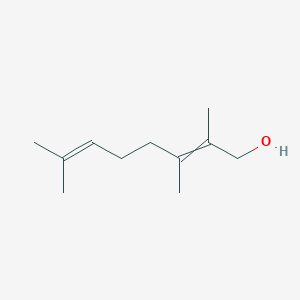

2,3,7-trimethylocta-2,6-dien-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,7-Trimethylocta-2,6-dien-1-ol, also known as nerol, is a monoterpenoid alcohol with the molecular formula C₁₀H₁₈O. It is a naturally occurring compound found in essential oils of various plants, such as lemongrass and hops. Nerol is known for its pleasant rose-like aroma and is widely used in the fragrance and flavor industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Nerol can be synthesized through several methods. One common synthetic route involves the pyrolysis of beta-pinene, which produces myrcene. Myrcene is then subjected to hydrochlorination to yield a series of isomeric chlorides, including nerol . Another method involves the acetylation of geraniol, followed by fractionation to isolate nerol .

Industrial Production Methods

Industrially, nerol is often extracted from plant essential oils rich in geraniol, such as citronella oil and rose grass oil . The extraction process typically involves steam distillation, followed by purification through fractional distillation.

Análisis De Reacciones Químicas

Types of Reactions

Nerol undergoes various chemical reactions, including:

Oxidation: Nerol can be oxidized to form neral and geranial, which are aldehyde derivatives.

Reduction: Reduction of nerol can yield citronellol, a saturated alcohol.

Substitution: Nerol can undergo substitution reactions to form esters, such as neryl acetate.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nerol.

Substitution: Acetic anhydride (Ac₂O) and sulfuric acid (H₂SO₄) are commonly used for esterification reactions.

Major Products Formed

Oxidation: Neral and geranial.

Reduction: Citronellol.

Substitution: Neryl acetate.

Aplicaciones Científicas De Investigación

Nerol has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its antimicrobial and antifungal properties.

Medicine: Investigated for its potential anticancer and anti-inflammatory effects.

Industry: Utilized in the production of fragrances, flavors, and cosmetics.

Mecanismo De Acción

Nerol exerts its effects through various molecular targets and pathways. It is known to disrupt mitochondrial function, leading to apoptosis in certain cell types. The compound also elevates intracellular calcium levels (Ca²⁺) and reactive oxygen species (ROS), contributing to its cytotoxic effects . Additionally, nerol has been shown to inhibit the growth of fungi by interfering with their cell membrane integrity .

Comparación Con Compuestos Similares

Nerol is structurally similar to other monoterpenoid alcohols, such as geraniol and linalool. it is unique in its cis-configuration, which imparts distinct olfactory properties. Here are some similar compounds:

Geraniol: The trans-isomer of nerol, with a similar rose-like aroma but slightly different chemical properties.

Linalool: Another monoterpenoid alcohol with a floral scent, commonly found in lavender and coriander.

Citronellol: A saturated alcohol derived from the reduction of nerol, with a fresh, citrus-like aroma.

Nerol’s unique cis-configuration and its presence in various essential oils make it a valuable compound in both scientific research and industrial applications.

Propiedades

Fórmula molecular |

C11H20O |

|---|---|

Peso molecular |

168.28 g/mol |

Nombre IUPAC |

2,3,7-trimethylocta-2,6-dien-1-ol |

InChI |

InChI=1S/C11H20O/c1-9(2)6-5-7-10(3)11(4)8-12/h6,12H,5,7-8H2,1-4H3 |

Clave InChI |

QVCKBQDDEUWNIT-UHFFFAOYSA-N |

SMILES canónico |

CC(=CCCC(=C(C)CO)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-[(2-aminophenyl)carbamoyl]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15145009.png)

![4-(benzyloxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15145053.png)